molecular formula C9H8N2O B2837354 1-phenyl-1H-pyrazol-5-ol CAS No. 876-93-7

1-phenyl-1H-pyrazol-5-ol

Cat. No.: B2837354
CAS No.: 876-93-7
M. Wt: 160.176
InChI Key: XODZKIFTJBMDRO-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazol-5-ol is a heterocyclic compound that contains a pyrazole ring with a phenyl group attached to the first carbon and a hydroxyl group attached to the fifth carbon

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents such as ethanol, methanol, or acetonitrile, and temperatures ranging from room temperature to reflux conditions .

Major Products

Major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized aromatic compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-6-7-10-11(9)8-4-2-1-3-5-8/h1-7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPGQKHPPSSCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-93-7
Record name 1-phenyl-1H-pyrazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Ethoxycarbonyl-1-phenyl-3-pyrazolin-5-one (2.139 g, 9.2 mmol) in 1N sodium hydroxide (50 ml) was stirred under nitrogen at vigorous reflux for three hours. The reaction mixture was allowed to cool and acidified (HCl) to pH 3.5, whereupon ethyl acetate extraction, followed by drying (MgSO4) and evaporation produced the desired product (1.072 g, 72%) δ max(CHCl3) 1705, 1595, 1495 cm-1 δ(D6 -DMSO) 5.60 (1H,d,J2 Hz, C4 proton), 7.60 (6H, m, phenyl protons and C3 proton) Found; M+ ; 160.0641. C9H8N2O6 requires M; 160.0637.
Quantity
2.139 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%
Customer
Q & A

Q1: What is a common synthetic route for preparing 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives?

A1: A frequently employed method involves a one-pot pseudo five-component reaction. This reaction combines phenylhydrazine, ethyl acetoacetate, and an arylaldehyde in the presence of various catalysts. [, , , , ]

Q2: What are some examples of catalysts used in this synthesis?

A2: Numerous catalysts have been explored, including environmentally friendly options like Cu-doped ZnO nanomaterials [], cellulose sulfuric acid [], and nanomagnetite-Fe3O4 [], as well as ionic liquids [, , , ] and acidic catalysts like nanosilica supported perchloric acid [].

Q3: Are there any catalyst-free synthetic methods available?

A3: Yes, researchers have reported catalyst-free synthesis of 4,4′-arylmethylene-bis(3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5-ol) in aqueous media. [] Additionally, ethylene glycol has been employed as a promoting solvent in a catalyst-free pseudo three-component green synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. []

Q4: Why is there an emphasis on developing green and efficient catalytic methods for this synthesis?

A4: Green chemistry principles prioritize environmentally benign processes. Therefore, researchers are actively seeking catalysts and conditions that minimize waste, reduce hazardous materials, and enhance reaction efficiency. [, , ]

Q5: What are the characteristic spectroscopic features of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives?

A5: These compounds are typically characterized using a combination of techniques, including FTIR, 1H-NMR, 13C-NMR, and HRMS. [, ] These methods provide valuable information about the compound's structure and purity.

Q6: Can you provide details on a specific derivative and its characterization?

A6: For instance, in the synthesis of (Z)-4-((2-((2-aminophenyl)disulfanyl)phenylimino)(phenyl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol, researchers employed FTIR, UV-Vis, 1H-NMR, 13C-NMR, and X-ray diffraction studies for comprehensive structural elucidation. []

Q7: What are some potential biological activities associated with 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives?

A7: Research has explored their potential as antioxidant, anti-inflammatory, and antimicrobial agents. [, ] Some derivatives exhibit promising anti-leishmanial and anti-trypanosomal activity. []

Q8: Have any structure-activity relationship (SAR) studies been conducted on these derivatives?

A8: Yes, studies indicate that the nature of substituents on the arylmethylene bridge and the pyrazole rings can significantly impact biological activity. For example, electron-withdrawing groups on the pyrazole rings often enhance anti-trypanosomatid activity. []

Q9: What other applications do these compounds have?

A9: Beyond their biological potential, some derivatives, such as 4((o-tolylimino)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol (4TM-MPP), display photochromic properties, making them interesting candidates for materials science applications. []

Q10: What are some future research directions in this field?

A10: Further exploration of SAR, optimization of drug-like properties, and in vivo studies are crucial for translating the promising in vitro activities into potential therapeutic agents. Additionally, investigating alternative green synthetic methodologies and exploring new applications in materials science remain active areas of research. []

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